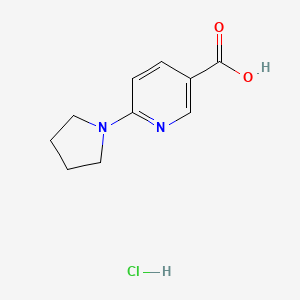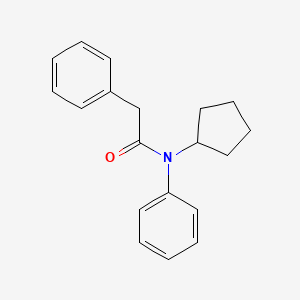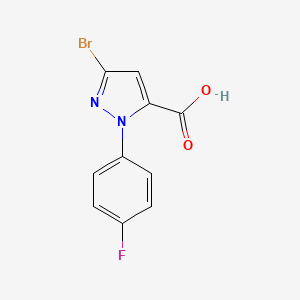
8-アミノキノリン-6-カルボキサミド
概要
説明
8-Aminoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The addition of an amino group at the 8th position and a carboxamide group at the 6th position enhances the compound’s chemical properties, making it a valuable molecule for various scientific and industrial applications.
科学的研究の応用
8-Aminoquinoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Derivatives of 8-aminoquinoline are known for their antimalarial properties. The compound is also being investigated for its potential in treating other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
Target of Action
8-Aminoquinoline-6-carboxamide is a derivative of 8-aminoquinoline, a class of compounds known for their antimalarial properties . The primary targets of 8-aminoquinoline derivatives are the liver stages of Plasmodium infections . They are effective against the exo-erythrocytic liver stages of the malaria parasite . Additionally, they have been used as fluorescent probes for zinc ion determination .
Mode of Action
8-Aminoquinoline-6-carboxamide interacts with its targets by binding to them and causing changes in their function. For example, in the case of Plasmodium infections, 8-aminoquinoline derivatives are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . They are effective against the liver stages of the parasite, preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Biochemical Pathways
The biochemical pathways affected by 8-Aminoquinoline-6-carboxamide are primarily related to the life cycle of the Plasmodium parasite. The compound is effective against the exo-erythrocytic liver stages of the parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Pharmacokinetics
It is known that 8-aminoquinoline derivatives like primaquine are rapidly and completely metabolized . Only a small percentage of the initial compound is found in the urine .
Result of Action
The molecular and cellular effects of 8-Aminoquinoline-6-carboxamide’s action are primarily seen in its antimalarial activity. It is effective against the liver stages of Plasmodium infections, preventing the parasite from progressing to the next stage of its life cycle and causing disease .
Action Environment
The action, efficacy, and stability of 8-Aminoquinoline-6-carboxamide can be influenced by various environmental factors. For example, the compound has been used as a fluorescent probe for zinc ion determination, suggesting that its action can be influenced by the presence of certain ions in the environment . Additionally, the toxicity of 8-aminoquinoline derivatives is a concern in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) , indicating that genetic factors can also influence the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxamide typically involves the functionalization of the quinoline ring. One common method is the C–H arylation and transamidation chemistry, where palladium catalysis is used to install aryl and heteroaryl substituents at specific positions on the quinoline scaffold . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base, with the reaction carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 8-aminoquinoline-6-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 8-Aminoquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
類似化合物との比較
8-Hydroxyquinoline: Another quinoline derivative known for its metal-chelating properties.
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.
Uniqueness: 8-Aminoquinoline-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand, fluorescent probe, and potential therapeutic agent highlights its versatility compared to other quinoline derivatives.
特性
IUPAC Name |
8-aminoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAXOYLLWFPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523758.png)
![5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1523759.png)




![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)



